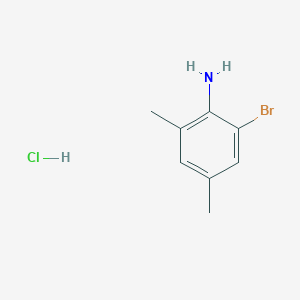![molecular formula C9H15Br B2765019 8-(Bromomethyl)bicyclo[5.1.0]octane CAS No. 2402830-13-9](/img/structure/B2765019.png)
8-(Bromomethyl)bicyclo[5.1.0]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Bromomethyl)bicyclo[510]octane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[510]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)bicyclo[5.1.0]octane typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[5.1.0]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
8-(Bromomethyl)bicyclo[5.1.0]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.
Reduction: Bicyclo[5.1.0]octane.
Oxidation: Hydroxymethyl or carbonyl derivatives.
Aplicaciones Científicas De Investigación
8-(Bromomethyl)bicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Bromomethyl)bicyclo[5.1.0]octane depends on the specific application and the target molecule. In general, the bromomethyl group can act as a reactive site for further chemical modifications, enabling the compound to interact with various molecular targets. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity towards specific biological targets or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
8-(Chloromethyl)bicyclo[5.1.0]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
8-(Hydroxymethyl)bicyclo[5.1.0]octane: Contains a hydroxymethyl group, offering different reactivity and applications.
8-(Methoxymethyl)bicyclo[5.1.0]octane: Features a methoxymethyl group, which can influence its chemical and biological properties.
Uniqueness
8-(Bromomethyl)bicyclo[5.1.0]octane is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or hydroxyl counterparts. This increased reactivity makes it a versatile intermediate for various chemical transformations and applications in research and industry.
Propiedades
IUPAC Name |
8-(bromomethyl)bicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-6-9-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAJDWVGKPITHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2CBr)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764936.png)


![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)


![2-chloro-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B2764947.png)
![N-(1-cyanoethyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2764948.png)


![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)



